molecular formula C6H3ClN4O2 B12929735 4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine

4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B12929735
M. Wt: 198.57 g/mol
InChI Key: KLZIMUILDRCVNN-UHFFFAOYSA-N
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Description

4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a pyrrole and a triazine ring, with chlorine and nitro substituents at the 4 and 6 positions, respectively. Its molecular formula is C6H3ClN4O2, and it has a molecular weight of 198.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods. One common approach involves the reaction of pyrrole derivatives with chloramine and formamidine acetate under controlled conditions . Another method includes the formation of triazinium dicyanomethylide, followed by multistep synthesis involving transition metal-mediated reactions and rearrangement of pyrrolooxadiazines .

Industrial Production Methods: For industrial-scale production, a scalable methodology has been developed that utilizes simple building blocks such as pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This process has been optimized to increase the overall yield from 33% to 55% . The safety concerns, removal of impurities, and ability to produce substantial quantities of high-quality triazine are addressed in this method.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives.

    Reduction: 4-Amino-6-nitropyrrolo[2,1-f][1,2,4]triazine.

    Cycloaddition: Pyridazine, pyrimidine, or pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets such as kinases. In cancer therapy, it acts as a kinase inhibitor, interfering with the signaling pathways that regulate cell growth and proliferation . The compound’s structure allows it to bind to the active sites of kinases, thereby inhibiting their activity and preventing the progression of cancer.

Comparison with Similar Compounds

4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine is unique due to its fused ring system and specific substituents. Similar compounds include:

These compounds share the core pyrrolo[2,1-f][1,2,4]triazine structure but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

IUPAC Name

4-chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6H3ClN4O2/c7-6-5-1-4(11(12)13)2-10(5)9-3-8-6/h1-3H

InChI Key

KLZIMUILDRCVNN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C=C1[N+](=O)[O-])Cl

Origin of Product

United States

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